Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H14ClNO2. It is a hydrochloride salt derived from the carboxylate ester of 3-azabicyclo[4.1.0]heptane. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from readily available precursors.
One common method involves the cyclization of a suitable precursor followed by esterification and hydrochloride formation.
Industrial Production Methods:
Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: Different substituted derivatives of the bicyclic structure.
Chemistry:
Used as a building block in organic synthesis for the construction of complex molecules.
Studied for its reactivity and potential as a synthetic intermediate.
Biology:
Investigated for its biological activity and potential as a lead compound in drug discovery.
Studied for its interaction with biological targets and pathways.
Medicine:
Explored for its therapeutic potential in various diseases.
Potential use in the development of new pharmaceuticals.
Industry:
Utilized in the chemical industry for the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
3-azabicyclo[3.1.1]heptanes
Uniqueness:
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(8)2-3-9-5-8;/h6,9H,2-5H2,1H3;1H |
InChI Key |
MDEDXJZMSXDUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CCNC2.Cl |
Origin of Product |
United States |
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